N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as IBMPFD, and it has shown promise in a number of different areas of research. In
Wirkmechanismus
The mechanism of action of IBMPFD is not fully understood, but it is believed to involve the inhibition of protein aggregation. IBMPFD has been shown to bind to proteins and prevent them from aggregating into toxic clumps, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
IBMPFD has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein aggregation, IBMPFD has also been shown to have antioxidant properties and to increase the expression of certain genes involved in cellular stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IBMPFD for lab experiments is its ability to inhibit protein aggregation. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases. However, IBMPFD also has some limitations. For example, it can be difficult to work with due to its low solubility in water, and its effects on protein aggregation can be influenced by a number of different factors.
Zukünftige Richtungen
There are a number of different future directions for research on IBMPFD. One area of interest is the development of more effective synthesis methods, which could make it easier to produce and work with this compound. Another area of research is the identification of other potential therapeutic applications for IBMPFD, such as in the treatment of cancer or other diseases. Additionally, there is ongoing research into the mechanisms underlying the effects of IBMPFD, which could lead to a better understanding of its potential uses and limitations.
Synthesemethoden
The synthesis of IBMPFD involves the condensation of 4-methoxy-3-methylbenzylamine with acetylacetone, followed by the reaction of the resulting product with isobutylamine. This process results in the formation of IBMPFD, which can be purified through a series of recrystallizations and chromatographic separations.
Wissenschaftliche Forschungsanwendungen
IBMPFD has been studied for its potential use in a number of different areas of scientific research. One of the most promising areas of research has been in the field of neurodegenerative diseases. IBMPFD has been shown to inhibit the aggregation of proteins associated with diseases such as Alzheimer's and Parkinson's, making it a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13(2)11-21-18(23)10-16-19(24)20-7-8-22(16)12-15-5-6-17(25-4)14(3)9-15/h5-6,9,13,16H,7-8,10-12H2,1-4H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLXIHRBIQLRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.